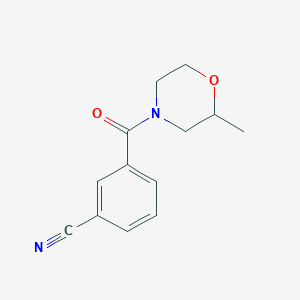
2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Formyl-2-methoxyphenoxy)-N-methylacetamide, also known as FMMA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acetamide derivatives and has been found to have various biological properties.
Mécanisme D'action
The exact mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide is not fully understood. However, it has been proposed that the compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the expression of adhesion molecules, which are involved in the recruitment of immune cells to inflamed tissues. This compound has also been found to reduce oxidative stress and to enhance the activity of antioxidant enzymes, such as SOD and CAT.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. This compound has also been found to have low toxicity, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its poor solubility in water and its relatively low potency compared to other anti-inflammatory agents.
Orientations Futures
There are several future directions for research on 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide. One potential area of research is the development of more potent derivatives of this compound. Another area of research is the investigation of the neuroprotective properties of this compound in animal models of neurodegenerative diseases. Additionally, the mechanisms underlying the anti-inflammatory and antioxidant activities of this compound need to be further elucidated.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its various biological properties. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities, as well as neuroprotective properties. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, it also has some limitations, including its poor solubility in water and relatively low potency. Future research on this compound should focus on the development of more potent derivatives and the investigation of its neuroprotective properties.
Méthodes De Synthèse
2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide can be synthesized through a multi-step process involving the reaction of 5-formyl-2-methoxyphenol with N-methylacetamide in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide has been extensively used in scientific research due to its various biological properties. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. This compound has also been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12-11(14)7-16-10-5-8(6-13)3-4-9(10)15-2/h3-6H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKUZYWJFXGWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=CC(=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde](/img/structure/B7469277.png)








![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile](/img/structure/B7469339.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile](/img/structure/B7469353.png)



